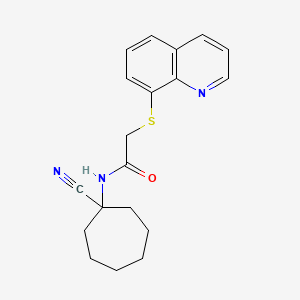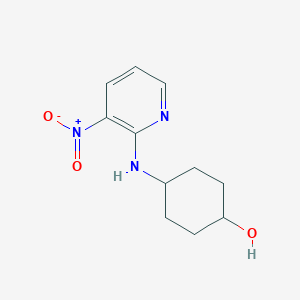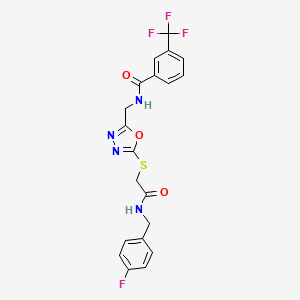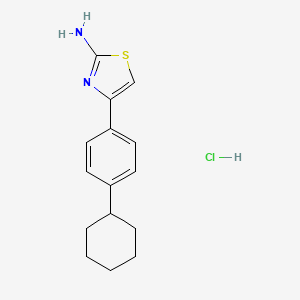
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as CCA, is a novel compound that has been synthesized for research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide. One direction is to further investigate the mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its potential targets in various diseases. Another direction is to develop more efficient synthesis methods for N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives. Additionally, the in vivo efficacy and toxicity of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be further evaluated in animal models. Finally, the potential clinical applications of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be explored in human trials.
Conclusion
In conclusion, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, including further investigation of its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The purity and identity of the compound were confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLDCCAORDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2628668.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)
![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)

![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)